molecular formula C27H44O3 B1265200 (5alpha,25S)-3-oxocholestan-26-oic acid

(5alpha,25S)-3-oxocholestan-26-oic acid

Cat. No.: B1265200
M. Wt: 416.6 g/mol
InChI Key: VJABJEQGFJMMDO-SVXMJBLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha,25S)-3-oxocholestan-26-oic acid is a (5alpha)-3-oxocholestan-26-oic acid that has S configuration at position 25 (the carbon attached to the carboxy group). It is a conjugate acid of a (25S)-dafachronate.

Scientific Research Applications

Natural Product Isolation

  • A study identified (25S)-3-Oxocholesta-1,4-dien-26-oic acid as a natural product isolated from an Indonesian soft coral, Minabea sp., highlighting its significance in marine biochemistry (Wang et al., 2009).

Bile Acid Biosynthesis

  • Research on Catostomus commersoni, a species of suckerfish, revealed a new bile alcohol, 5alpha-chimaerol, indicating stereospecific oxidation of cholesterol at C-26 in its bile acid biosynthesis pathway (Anderson & Haslewood, 1970).
  • A study demonstrated the metabolism of 5alpha-cholestane-3beta,26-diol and 5alpha-cholestane-3beta,7alpha,26-triol in rats, shedding light on the metabolic pathways and derivatives of bile acids in mammals (Noll et al., 1973).

Oxidation Studies

  • Investigations into the 12alpha-hydroxylation of oxygenated 5alpha-cholestanes and allochenodeoxycholate with rat liver microsomes provided insights into enzymatic processes in cholesterol metabolism (Mui & Elliott, 1975).

Neurological Research

  • A study confirmed the presence of dihydroxyoxocholestenoic acids, including 7alpha,25-dihydroxy-3-oxocholest-4-en-26-oic acids, in human cerebrospinal fluid and plasma, suggesting their role in neurological disorders and brain metabolism (Abdel-Khalik et al., 2018).

Medical Research

  • The formation and metabolism of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid in humans were studied, highlighting its role as a metabolic product of cholesterol and its further conversion to other bile acids (Hanson, 1971).

Enzymatic and Chemical Synthesis

  • Research on the chemical synthesis and biological oxidation of various cholestane compounds, including the 26-hydroxy derivatives, has provided valuable information for the study of cholesterol metabolism and enzymatic pathways (Dean & Whitehouse, 1966).

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(2S,6R)-6-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17-19,21-24H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

VJABJEQGFJMMDO-SVXMJBLUSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5alpha,25S)-3-oxocholestan-26-oic acid
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Reactant of Route 5
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Reactant of Route 6
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